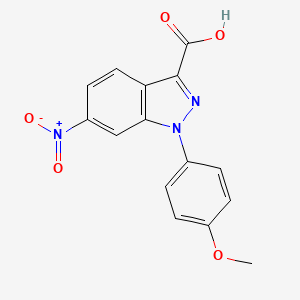

1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methoxy group at the 4-position of the phenyl ring, a nitro group at the 6-position of the indazole ring, and a carboxylic acid group at the 3-position of the indazole ring

Vorbereitungsmethoden

The synthesis of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the indazole ring.

Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated indazole derivative in the presence of a palladium catalyst. This method allows for the formation of the carbon-carbon bond between the phenyl and indazole rings, followed by nitration and carboxylation steps to introduce the nitro and carboxylic acid groups, respectively .

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

The major products formed from these reactions include the corresponding amine, substituted phenyl derivatives, and esters of the carboxylic acid group .

Wissenschaftliche Forschungsanwendungen

1.1. Inhibition of Protein-Protein Interactions

One of the prominent applications of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is its role as an inhibitor of the eIF4E/eIF4G interaction, which is crucial in the regulation of translation initiation. This mechanism is significant in understanding various human disorders where translation initiation is dysregulated, such as cancer and neurodegenerative diseases. The compound acts as a rigidified mimetic of 4EGI-1, enhancing its stability and solubility, thereby improving its potential as a molecular probe for studying translation initiation pathways .

1.2. Neuropharmacological Potential

The compound has been investigated for its potential in treating neurological disorders. Specifically, derivatives of indazole-3-carboxylic acid have shown promise as agonists or partial agonists at nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia. Research indicates that these compounds can modulate receptor activity, potentially leading to therapeutic effects in cognitive dysfunctions associated with these disorders .

2.1. Synthesis Techniques

The synthesis of this compound involves various methodologies that enhance yield and purity. For instance, one reported method utilizes carbonyldiimidazole in dimethylformamide under controlled conditions to yield high-purity products .

| Method | Yield | Conditions |

|---|---|---|

| Carbonyldiimidazole in DMF | 81.4% | Reflux at 65°C for 2 hours |

| Reaction with N,O-dimethylhydroxylamine | 75.4% | Stirred at room temperature overnight |

This table summarizes key synthetic approaches that have been optimized for producing the target compound efficiently.

3.1. Case Study: eIF4E/eIF4G Interaction Inhibition

A study focused on the structural modifications of indazole derivatives demonstrated that introducing nitro groups significantly enhances the inhibitory activity against eIF4E/eIF4G interactions. The findings suggest that the nitro group contributes to the pharmacophoric characteristics necessary for binding to these proteins, indicating a pathway for developing more potent inhibitors .

3.2. Neuropharmacological Studies

Research investigating the effects of indazole derivatives on nicotinic receptors has shown that specific modifications can lead to improved receptor binding affinity and selectivity. For instance, compounds designed with varied substituents on the indazole ring exhibited differential effects on receptor activity, highlighting the importance of structural diversity in drug design .

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1H-indazole-3-carboxylic acid: Lacks the nitro group, which may result in different biological activities and chemical reactivity.

1-(4-Methoxyphenyl)-6-amino-1H-indazole-3-carboxylic acid: Contains an amino group instead of a nitro group, which can alter its pharmacological properties and reactivity.

1-(4-Methoxyphenyl)-1H-indazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, affecting its solubility and interaction with biological targets.

These comparisons highlight the unique features of this compound, such as the presence of the nitro group, which can significantly influence its chemical and biological properties.

Biologische Aktivität

1-(4-Methoxyphenyl)-6-nitro-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family, characterized by a methoxy group, a nitro group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods:

- Nitration Reaction : The compound can be synthesized through the nitration of 1-(4-methoxyphenyl)-1H-indazole-3-carboxylic acid using concentrated nitric and sulfuric acids under controlled conditions.

- Suzuki-Miyaura Cross-Coupling : This method involves coupling a boronic acid derivative with a halogenated indazole derivative in the presence of a palladium catalyst, followed by nitration and carboxylation steps.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 (Polo-like kinase 4) | <10 | |

| Compound 82a | Pim Kinases | 0.4 - 1.1 | |

| Compound 83 | MM1.S Multiple Myeloma | 640 |

These findings suggest that the nitro group in this compound may enhance its anticancer efficacy through similar mechanisms.

The proposed mechanism of action involves:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Binding Affinity : The methoxyphenyl group may enhance binding affinity to specific receptors or enzymes, modulating their activity.

- Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding and electrostatic interactions, influencing biological activity.

Case Study: Antitumor Activity

In a study evaluating various indazole derivatives, it was found that compounds with structural similarities to this compound exhibited potent antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Research into SAR has shown that substituents at the 4-position and 6-position of the indazole scaffold significantly influence biological activity. Compounds with electron-withdrawing groups (like nitro) tend to exhibit enhanced potency against cancer cells compared to their analogs lacking such groups .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-6-nitroindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5/c1-23-11-5-2-9(3-6-11)17-13-8-10(18(21)22)4-7-12(13)14(16-17)15(19)20/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASPBUVPSJLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.